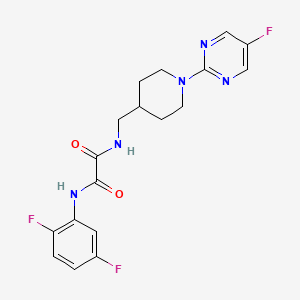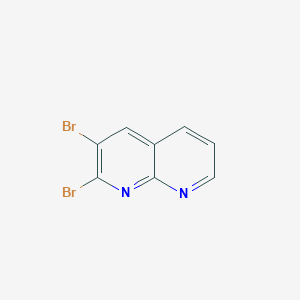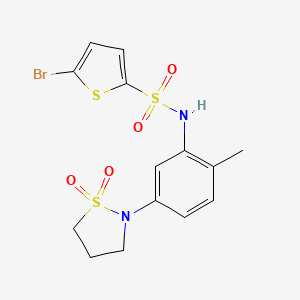![molecular formula C19H28N4OS B2454785 2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone CAS No. 2415632-93-6](/img/structure/B2454785.png)
2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrole ring and a pyrimidine ring, both of which are heterocyclic aromatic compounds. Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . These rings are part of many biologically active compounds and are found in many natural products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole and pyrimidine rings can be synthesized through various methods. For example, the Paal–Knorr reaction can be used to synthesize pyrrole rings .Molecular Structure Analysis
The compound’s structure includes a pyrrole ring and a pyrimidine ring, which are connected by an ethanone group. It also contains a cyclopentylsulfanyl group attached to the pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and pyrimidine rings. These rings can undergo various chemical reactions, including electrophilic substitution and condensation reactions .Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Compounds containing pyrrole and pyrimidine rings have been found to exhibit a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4OS/c1-13-14(2)20-12-21-19(13)23-9-15-7-22(8-16(15)10-23)18(24)11-25-17-5-3-4-6-17/h12,15-17H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXBPCWSJBGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)CSC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2454702.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454705.png)

![5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2454710.png)

![8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2454712.png)


![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2454716.png)
![3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2454718.png)
![2-(3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylpyrimidine](/img/structure/B2454719.png)

